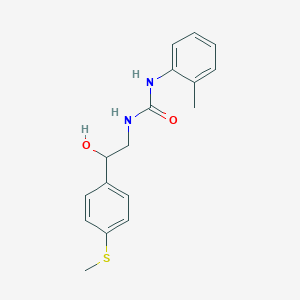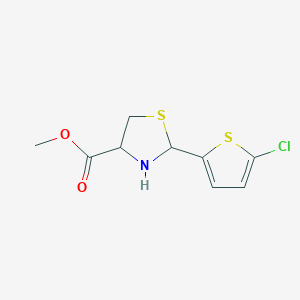
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, also known as ACD, is an organic compound that is used in a variety of scientific research applications. It is a derivative of acrylamide and is a white, odorless, crystalline solid. ACD is soluble in water and can be used as a reagent in both organic and inorganic syntheses. ACD is a versatile compound that has been used in a variety of research applications, including drug discovery and development, environmental monitoring, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Molecular Docking Studies
One significant application of compounds related to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is in the realm of antitumor activity. A study by Fahim, Elshikh, and Darwish (2019) demonstrated that certain synthesized compounds, akin to the structure of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, showed outstanding in vitro antitumor activity. This study also employed molecular docking using Auto Dock tools to evaluate the interactions with synthase complexes, indicating the potential of these compounds in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Application in Hydrogel Layers
Another application can be seen in the creation of hydrogel layers. Harmon, Kuckling, and Frank (2003) explored photo-cross-linkable co- and terpolymers using components like 2-(dimethylmaleimido)-N-ethyl-acrylamide and N-(2-(dimethylamino)ethyl)acrylamide. These studies help in understanding the behavior of hydrogel films, which have implications in various scientific fields including drug delivery and tissue engineering (Harmon, Kuckling, & Frank, 2003).
Synthesis and Spectral Analysis
The synthesis and spectral analysis of derivatives of acrylamide, including those with similar structures to 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide, are crucial in understanding their chemical properties and potential applications. Shukla, Chaudhary, and Pandey (2020) conducted a study focusing on the analysis of such compounds using molecular docking, DFT, and QTAIM approaches. This research aids in the development of new materials and chemicals with specific desired properties (Shukla, Chaudhary, & Pandey, 2020).
Polymerization and Copolymer Synthesis
2-Acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide-related compounds are also used in polymerization processes. Kihara, Sugimoto, and Endo (1999) explored the controlled polymerization of acrylamides and the synthesis of polyamides, which have applications in the development of new materials with specific mechanical and chemical properties (Kihara, Sugimoto, & Endo, 1999).
Eigenschaften
IUPAC Name |
(2Z)-N-(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-8(18)10(7-17(2)3)13(19)16-12-5-4-9(14)6-11(12)15/h4-7H,1-3H3,(H,16,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFAVOLHPRYAF-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2438998.png)


![2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2439004.png)


![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B2439008.png)
![4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2439009.png)


![3-(4-chlorophenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439015.png)
